Product packaging for Mukaadial(Cat. No.:CAS No. 87420-14-2)

Mukaadial

Cat. No.: B1206799
CAS No.: 87420-14-2
M. Wt: 266.33 g/mol
InChI Key: AMHCJQBKGMEAAJ-NZBPQXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mukaadial is a drimane-type sesquiterpenoid naturally found in the stem bark of the medicinal plant Warburgia salutaris . This compound is of significant interest in infectious disease and drug discovery research due to its potent biological activities. This compound has demonstrated promising antiplasmodial properties against both chloroquine-sensitive Plasmodium falciparum strains and in vivo models, supporting its study as a potential antimalarial agent . Its mechanism of action involves the inhibition of crucial Plasmodium falciparum proteins. Research indicates that related compounds, such as iso-mukaadial acetate, bind to and disrupt the function of molecular chaperones like PfHsp70-1 and PfHsp90, which are essential for parasite protein folding and survival . Furthermore, studies on its analog have shown inhibitory activity against Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT), a key enzyme in the purine salvage pathway of the malaria parasite . Beyond infectious disease, this compound and its analogs are also investigated for other therapeutic applications. Studies on iso-mukaadial acetate have shown it can enhance glucose uptake in skeletal muscle cell lines via the AMPK and AKT signaling pathways and inhibit carbohydrate-digestive enzymes like α-amylase and α-glucosidase, suggesting potential for metabolic disorder research . This product is intended for research purposes only. It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1206799 Mukaadial CAS No. 87420-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87420-14-2

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde

InChI

InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7-9,11-12,18-19H,4-6H2,1-3H3/t11-,12-,14-,15+/m0/s1

InChI Key

AMHCJQBKGMEAAJ-NZBPQXDJSA-N

SMILES

CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(C=O)O)C=O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C

Origin of Product

United States

Advanced Synthetic and Biosynthetic Pathways of Mukaadial

Chemo-Selective Synthesis of Mukaadial and its Advanced Precursors

Chemo-selective synthesis focuses on precisely controlling chemical reactions to selectively transform specific functional groups within a molecule, a critical aspect when dealing with the intricate structure of this compound.

Given that this compound, and its derivative iso-mukaadial acetate (B1210297), possess defined stereochemistry (e.g., (1S,4R,4aR,8aR) for iso-mukaadial acetate), the development of enantioselective and diastereoselective routes is paramount to access the naturally occurring, biologically active isomer researchgate.net. Strategies for controlling stereochemistry include asymmetric catalysis (e.g., organocatalysis, metal-catalyzed reactions), the use of chiral auxiliaries, and substrate-controlled reactions. Asymmetric transformations, such as asymmetric Diels-Alder reactions or chiral auxiliary-mediated alkylations, could be employed to establish the stereocenters present in this compound's decalin core. The judicious choice of catalysts or chiral reagents is essential to induce the desired stereochemical outcome with high fidelity.

The presence of multiple hydroxyl and aldehyde functionalities in this compound necessitates careful protecting group strategies to ensure chemo-selectivity during multi-step synthesis. Orthogonal protecting groups, which can be selectively removed under different conditions, are crucial to allow for sequential functional group manipulation without affecting other parts of the molecule. For example, a silyl (B83357) ether might protect a hydroxyl group during an oxidation step, while an acetal (B89532) protects an aldehyde. Beyond their protective role, protecting groups can also influence stereochemical control by directing incoming reagents or influencing conformational preferences, thereby impacting the diastereoselectivity of subsequent reactions.

Flow chemistry and continuous processing methodologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and increased scalability, particularly for the production of complex molecules. These methods allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing reactions involving sensitive intermediates or highly exothermic processes relevant to this compound synthesis. Implementing flow reactors for key steps, such as highly selective oxidations or cyclizations, could lead to higher yields and purities, while also facilitating easier scale-up for potential industrial production.

High-pressure chemical synthesis can significantly alter reaction rates and selectivities, and in some cases, enable transformations that are difficult or impossible under ambient conditions. The application of high pressure can promote reactions between sterically hindered reactants, facilitate cycloaddition reactions, or shift equilibrium towards desired products. While specific examples for this compound are not widely reported, high-pressure conditions could potentially be explored for challenging bond formations within its complex framework, such as the construction of its bicyclic core or the introduction of specific substituents, by accelerating slow steps or influencing transition state geometries.

Flow Chemistry and Continuous Processing Methodologies for this compound Production

Biocatalytic and Enzymatic Syntheses of this compound

Biocatalysis, utilizing enzymes or whole cells, offers an attractive alternative to traditional chemical synthesis for the production of natural products due to its inherent advantages of high chemo-, regio-, and enantio-selectivity, as well as operation under mild reaction conditions and reduced environmental impact researchgate.net. Given that this compound is a natural product, its biosynthesis in plants like Warburgia salutaris implies the existence of sophisticated enzymatic pathways researchgate.net.

Enzymatic approaches for this compound synthesis could involve the use of isolated enzymes or engineered microbial strains. For instance, oxidoreductases could be employed for selective hydroxylations or aldehyde formations, while transferases might facilitate glycosylation or acylation steps. The development of synthetic biology tools allows for the design and engineering of metabolic pathways in microorganisms to produce complex natural products, potentially enabling the sustainable and scalable biosynthesis of this compound or its advanced precursors. Research into the biocatalytic transformation of other natural products, such as cembranoids, demonstrates the potential for enzymatic approaches in generating novel derivatives or improving synthetic efficiency acs.org.

Compound Information

Identification and Characterization of this compound Biosynthetic Enzymes

This compound, as a drimane-type sesquiterpenoid (DMT), originates from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). FPP itself is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP, C5 units), which are generated through either the mevalonate (B85504) (MVA) pathway, predominantly found in fungi and higher plants, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria. beilstein-journals.orgcjnmcpu.com

Recent research has shed light on the enzymatic machinery involved in DMT biosynthesis across different organisms. In the bacterium Streptomyces clavuligerus, a cav biosynthetic gene cluster (BGC) has been identified, which is responsible for the biosynthesis of drimane-type sesquiterpenoids. This cluster notably includes three cytochrome P450 monooxygenases, one class II drimenyl diphosphate synthase (DMS), and one Nudix hydrolase. beilstein-journals.org Specifically, the P450 enzyme CavA from this cluster plays a critical role in introducing hydroxyl groups at the C-2 and C-3 positions of drimenol (B159378) derivatives, which serve as key intermediates in the pathway. CavA has demonstrated versatility in oxidizing drimenol and its analogs. beilstein-journals.org

In the fungal kingdom, particularly in species like Aspergillus oryzae and Aspergillus calidoustus, the biosynthesis of drimane (B1240787) precursors such as drimenol and drim-8-ene-11-ol is facilitated by haloacid dehalogenase (HAD)-like proteins. An example is DrtB from Aspergillus calidoustus, a dual-functional enzyme that catalyzes both the dephosphorylation and cyclization of FPP to produce drimenol. nih.govd-nb.inforesearchgate.net Further modifications in fungal DMT biosynthesis involve additional cytochrome P450s, such as DrtD, which can perform multiple hydroxylations (e.g., at C-6, C-9, and C-12) and further oxidations. FAD-binding oxidoreductases, exemplified by DrtC, are also crucial for the formation of characteristic γ-butyrolactone rings often found in fungal drimane derivatives. cjnmcpu.comresearchgate.net

The identification of these specific enzymes and their catalytic functions provides a foundation for understanding the complex enzymatic cascade leading to this compound and related drimane-type sesquiterpenoids.

Pathway Engineering for Enhanced this compound Bioproduction

Pathway engineering, a cornerstone of synthetic biology, aims to optimize and enhance the production of target compounds by modifying or introducing metabolic pathways in host organisms. For this compound, leveraging the identified biosynthetic enzymes and pathways presents significant opportunities for enhanced bioproduction.

The general strategy involves the genetic manipulation of microorganisms to serve as "cell factories" for natural product synthesis. This includes optimizing the expression of key biosynthetic genes, balancing enzyme activities, and redirecting metabolic flux towards the desired product. While specific pathway engineering efforts for this compound are not extensively detailed in current literature, the principles applied to analogous natural products, particularly other isoprenoids and sesquiterpenoids, are directly applicable. For instance, metabolic engineering approaches have successfully increased the production of (-)-premarineosin A, another natural product, from trace levels to nearly 35 mg/L in Streptomyces eitanensis. researchgate.net This demonstrates the significant potential for similar yield improvements in this compound bioproduction through targeted genetic modifications in suitable host organisms.

Key strategies in pathway engineering for complex natural products include:

Elimination of competing pathways: Knocking out genes responsible for diverting precursors to undesired byproducts can enhance the carbon flux towards this compound.

Optimization of precursor supply: Engineering upstream pathways (MVA or MEP) to increase the availability of FPP, the direct precursor to drimane sesquiterpenoids, is a common strategy.

Heterologous expression: Introducing the entire this compound biosynthetic gene cluster into a well-characterized and robust microbial host (e.g., E. coli or Saccharomyces cerevisiae) can enable controlled and scalable production.

Cell-Free Biocatalytic Systems for this compound Generation

Cell-free biocatalytic systems, also known as in vitro protein synthesis or cell-free protein synthesis (CFPS), represent an advanced frontier in bioproduction, offering distinct advantages over traditional whole-cell fermentation for the generation of complex chemicals like this compound. These systems utilize isolated cellular machinery (e.g., ribosomes, enzymes, cofactors) outside of living cells, providing an open and controllable reaction environment. frontiersin.orgmdpi.comwikipedia.orgmdpi.comwikipedia.org

Advantages of cell-free systems for this compound generation include:

Direct control over reaction parameters: Unlike whole-cell systems, cell-free platforms allow precise manipulation of substrate concentrations, pH, redox potentials, and temperatures, enabling optimal conditions for each enzymatic step in a multi-enzyme cascade. wikipedia.orgwikipedia.org

Rapid prototyping and optimization: Cell-free systems facilitate faster design-build-test-learn cycles for evaluating and optimizing biosynthetic pathways, significantly accelerating the development process compared to cell-based methods. mdpi.com

Tolerance to toxic intermediates/products: The absence of a living cell membrane and cellular homeostasis constraints allows for the production of compounds that might be toxic to host cells at high concentrations. mdpi.comwikipedia.org

Efficient cofactor regeneration: Many enzymatic reactions in natural product biosynthesis require expensive cofactors (e.g., NADH, ATP). Cell-free systems enable the efficient regeneration and recycling of these cofactors, improving economic viability. wikipedia.org

While specific examples of this compound being produced in cell-free systems are not yet widely reported, the principles and demonstrated capabilities of CFPS for other complex natural products suggest a promising avenue for its future generation. The ability to assemble and optimize multi-enzyme pathways in a controlled in vitro environment makes cell-free biocatalysis a powerful tool for this compound production, especially for molecules with intricate structures requiring precise enzymatic transformations.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, whether through chemical or biotechnological routes, benefits significantly from the application of green chemistry principles. These principles aim to minimize environmental impact, reduce waste, and promote safer, more efficient chemical processes.

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a fundamental metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product. It is defined as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. mdpi.comsolubilityofthings.comepa.gov

Formula for Atom Economy:

A high atom economy signifies that most of the atoms from the starting materials are converted into the target molecule, resulting in minimal waste generation. This is a crucial aspect of sustainable chemistry, as it conserves resources and reduces the economic and environmental burden associated with waste disposal. mdpi.comsolubilityofthings.com

For the synthesis of complex natural products like this compound, achieving high atom economy can be challenging in traditional multi-step chemical syntheses, which often involve numerous reagents and generate substantial byproducts. Designing synthetic routes for this compound with a focus on atom economy would prioritize reactions that maximize atom incorporation, such as addition reactions or catalytic processes, over substitution or elimination reactions that produce significant stoichiometric waste. Biosynthetic pathways, by their inherent nature, often exhibit high atom economy as enzymes are highly selective and efficient in converting precursors directly into the desired product with minimal side reactions.

Solvent Selection and Alternative Reaction Media for this compound Processes

Solvent selection is a critical consideration in green chemistry, as solvents often constitute the largest mass component in a chemical process and can contribute significantly to environmental pollution and safety hazards. Green chemistry principles advocate for minimizing or eliminating the use of hazardous solvents and exploring more benign alternatives. wikipedia.org

For this compound synthesis, adopting sustainable solvent practices would involve:

Prioritizing non-toxic and biodegradable solvents: Replacing volatile organic compounds (VOCs) and other hazardous solvents with safer options is paramount.

Utilizing water as a solvent: Many enzymatic and biocatalytic processes, particularly those involved in biosynthesis, naturally occur in aqueous environments, making them inherently greener. wikipedia.org

Exploring solvent-free reactions: Where feasible, conducting reactions without any solvent can drastically reduce waste and environmental impact.

Employing alternative reaction media: The development and application of sustainable solvent systems, such as ionic liquids, supercritical fluids, and deep eutectic solvents, offer promising alternatives to traditional organic solvents, further reducing the environmental footprint of chemical synthesis.

Catalytic Strategies for Environmentally Benign this compound Production

Catalysis is a cornerstone of green chemistry, offering a powerful means to enhance reaction efficiency and reduce waste. Catalytic reagents are superior to stoichiometric reagents because they are used in small, recoverable amounts and can facilitate a reaction many times, thereby minimizing byproduct formation. epa.gov

For environmentally benign this compound production, catalytic strategies are particularly relevant:

Enzymatic Catalysis (Biocatalysis): Given this compound's natural product origin, leveraging enzymes (biocatalysts) is a highly attractive green chemistry approach. Enzymes are renowned for their exquisite specificity and efficiency, often enabling reactions under mild conditions (ambient temperature and pressure) and eliminating the need for protecting groups, which in turn reduces the use of additional reagents and the generation of waste. wikipedia.org The identified biosynthetic enzymes for drimane-type sesquiterpenoids, such as P450s and HAD-like proteins, are prime candidates for biocatalytic applications in this compound synthesis.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can offer synergistic benefits, utilizing the strengths of both approaches to create more efficient and sustainable routes.

Metal Catalysis: Developing highly selective and recyclable metal catalysts for specific chemical transformations in this compound synthesis can also contribute to greener production. The focus would be on catalysts that are non-toxic, abundant, and have high turnover numbers.

Organocatalysis: The use of small organic molecules as catalysts, avoiding metal contamination and offering mild reaction conditions, is another emerging green catalytic strategy.

By integrating these catalytic strategies, particularly emphasizing biocatalysis due to this compound's natural origin, the production of this complex compound can align with the principles of green chemistry, leading to more sustainable and environmentally responsible manufacturing processes.

Sophisticated Structural Elucidation and Conformational Analysis of Mukaadial

Chiroptical Properties and Stereochemical Assignment of Mukaadial

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) of this compound

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques employed for the determination of absolute configurations and the study of conformational properties of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the vibrational modes of a chiral molecule jascoinc.combruker.combruker.comnih.gov. Similarly, ROA detects minute differences in the intensity of Raman scattered right and left circularly polarized light from chiral molecules, offering insights into their stereochemistry and conformational dynamics core.ac.ukresearchgate.netnih.govwikipedia.orgaps.orgrsc.org. These techniques are particularly valuable as they probe the vibrational transitions, which are sensitive to the local molecular environment and conformation researchgate.netnih.gov.

Despite the established utility of VCD and ROA in chiral molecule analysis, direct experimental studies specifically on this compound or its derivative, iso-mukaadial acetate (B1210297), using these techniques are not extensively reported in the available literature. While the absolute configuration of related drimane-type sesquiterpenes like cinnamodial (B190799) has been assigned using VCD and Density Functional Theory (DFT) calculations, and further VCD studies were recommended for this compound to definitively establish its absolute configuration, specific data for this compound itself is not provided acs.org. Therefore, while VCD and ROA hold significant potential for providing detailed structural and conformational information for this compound, their direct application and reported findings for this specific compound are limited in the current research landscape.

Conformational Analysis and Dynamic Behavior of this compound

The conformational analysis and dynamic behavior of this compound, particularly its derivative iso-mukaadial acetate, have been primarily explored through a combination of experimental spectroscopic methods and advanced computational modeling. These investigations often focus on the molecule's behavior in solution and its interactions with biological macromolecules.

Experimental Approaches to this compound Conformation (e.g., NOESY, Residual Dipolar Couplings)

Experimental techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the structural elucidation of iso-mukaadial acetate. Comprehensive NMR analyses, including 1D (¹H, ¹³C) and 2D (COSY, DEPT, HSQC, HMBC, NOESY) experiments, alongside High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) and Fourier-transform infrared (FT-IR) spectroscopy, have been employed to determine its chemical structure nih.govnih.gov. Notably, Nuclear Overhauser Effect Spectroscopy (NOESY) plays a crucial role in providing spatial proximity information between protons, which is vital for establishing relative stereochemistry and conformational preferences in solution jascoinc.comnih.gov. The spectroscopic data for iso-mukaadial acetate have shown similarities to cinnamodial, with X-ray crystallography providing definitive confirmation of its structure nih.govnih.gov.

Computational Modeling of this compound Conformational Landscapes

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, has been extensively applied to study the conformational landscapes and dynamic behavior of iso-mukaadial acetate, primarily in the context of its interactions with various Plasmodium falciparum proteins. These in silico approaches provide critical insights into the molecule's preferred conformations and its stability within specific environments.

Molecular docking studies are routinely used to predict the binding modes and affinities of iso-mukaadial acetate with target proteins such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPT), heat shock protein 70 (PfHsp70), and heat shock protein 90 (PfHsp90) nih.govmetabolomicsworkbench.orgru.ac.zanih.govdntb.gov.uacore.ac.ukmdpi.comresearchgate.netnih.govukzn.ac.zaresearchgate.netnih.govsasbmbcongress.co.za. These studies involve the optimization of ligand geometries to their lowest energy 3D conformations to identify favorable binding poses and interactions researchgate.net.

Molecular dynamics simulations further extend these analyses by providing a time-dependent view of the molecule's behavior. MD simulations assess the structural changes and stability of protein-ligand complexes over time, shedding light on the dynamic interplay between iso-mukaadial acetate and its biological targets bruker.comnih.govdntb.gov.uacore.ac.ukmdpi.comresearchgate.netnih.gov. A key metric in these simulations is the Root-Mean-Square Deviation (RMSD), which quantifies the deviation of atomic positions from a reference structure, indicating the stability and conformational fluctuations of the molecule or complex bruker.comdntb.gov.uacore.ac.uknih.gov. For instance, in studies involving iso-mukaadial acetate complexes, RMSD values often indicate stable conformations within the binding pockets over simulation durations of up to 100 ns dntb.gov.uacore.ac.uknih.gov.

ComplexAverage Backbone Cα RMSD (Å)Simulation Duration (ns)Reference
Iso-mukaadial acetate-2VFA1.89 ± 0.15100 dntb.gov.ua
PfLDH-IMA< 2.00100 core.ac.uk
PfHk-IMA< 2.00100 core.ac.uk
PfHsp90-IMAStable100 nih.gov

Beyond RMSD, MD simulations also facilitate the calculation of binding free energies (e.g., using MM-PBSA), which provide a more accurate measure of the interaction strength between iso-mukaadial acetate and its protein targets nih.govnih.govdntb.gov.uamdpi.comukzn.ac.za. These computational studies have identified specific amino acid residues (e.g., ALA85, TYR201, SER436, THR268, ARG109) involved in stabilizing the ligand's conformation within the active sites through hydrophobic and hydrogen bonding interactions nih.govdntb.gov.uacore.ac.uknih.gov.

ComplexBinding Free Energy (kcal/mol)Reference
Iso-mukaadial acetate-2VFA-44.46 nih.govdntb.gov.ua

Intramolecular Dynamics and Torsional Barriers in this compound

While molecular dynamics simulations provide a dynamic picture of iso-mukaadial acetate within protein binding sites, the available literature primarily focuses on the stability and interactions of the protein-ligand complex rather than explicit studies on the isolated molecule's intrinsic intramolecular dynamics or torsional barriers. The flexibility and conformational adaptability of iso-mukaadial acetate are implicitly considered in these simulations as the molecule adjusts to fit within the protein's active site, but dedicated investigations into the rotational freedom around specific bonds or the energy barriers associated with these rotations in the absence of a binding partner are not detailed.

Studies on torsional barriers in other chemical systems, such as biphenyls, demonstrate the importance of understanding these energy landscapes for predicting molecular behavior and reactivity rsc.org. Such analyses typically involve variable temperature NMR spectroscopy and advanced theoretical calculations to map out the energy profiles associated with bond rotations rsc.org. Although the computational modeling of iso-mukaadial acetate in protein complexes suggests a degree of conformational flexibility, explicit quantification of its intramolecular torsional barriers or detailed exploration of its conformational dynamics as an isolated entity is not a prominent feature in the provided research findings.

Theoretical and Computational Chemistry Approaches to Mukaadial

Quantum Chemical Calculations of Mukaadial

Quantum chemical calculations, derived from the fundamental principles of quantum mechanics, provide a robust framework for investigating the electronic structure and energetic properties of molecules. These ab initio ("from first principles") methods and Density Functional Theory (DFT) approaches are crucial for understanding this compound at an atomic and subatomic level, without relying on empirical parameters wikipedia.orgwikipedia.org.

Electronic Structure and Bonding in this compound (DFT, Ab Initio Methods)

The electronic structure and bonding characteristics of this compound can be thoroughly investigated using quantum chemical methods, primarily Density Functional Theory (DFT) and various ab initio approaches. DFT, a widely utilized computational quantum mechanical modeling method, focuses on the electron density to determine the properties of many-electron systems, including atoms, molecules, and condensed phases wikipedia.org. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (CC) theory, directly solve approximations to the electronic Schrödinger equation using only physical constants and the number/positions of electrons as input wikipedia.orgacs.org.

These calculations yield critical information about this compound's molecular geometry, including precise bond lengths, bond angles, and dihedral angles. They also reveal the distribution of electron density, which is fundamental to understanding chemical bonding, charge distribution, and molecular polarity (e.g., dipole moment). Analysis of molecular orbitals (HOMO, LUMO) provides insights into this compound's frontier orbital energies, which are indicative of its electron-donating or -accepting capabilities and thus its potential reactivity. The choice of basis set and exchange-correlation functional in DFT calculations is critical for achieving a balance between computational cost and accuracy for this compound's specific chemical nature wikipedia.org.

Table 1: Representative Electronic Structure Parameters for this compound (Illustrative Data)

ParameterMethod (Basis Set/Functional)Value (Illustrative)Unit
Dipole MomentDFT (B3LYP/6-31G)2.85Debye
HOMO EnergyDFT (B3LYP/6-31G)-6.52eV
LUMO EnergyDFT (B3LYP/6-31G*)-1.21eV
C-X Bond LengthMP2/6-311++G(d,p)1.54Å
X-C-Y Bond AngleMP2/6-311++G(d,p)109.8Degrees

Reaction Mechanisms and Transition State Analysis Involving this compound

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface (PES) to identify stable intermediates and, crucially, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction pathway that connects reactants to products github.iofiveable.menumberanalytics.com.

By locating and characterizing transition states, researchers can determine the activation energy barrier for a given reaction, which directly correlates with the reaction rate fiveable.me. Calculations of the intrinsic reaction coordinate (IRC) can then trace the minimum energy path from the transition state down to both reactants and products, providing a detailed understanding of bond breaking and bond forming events during the transformation smu.edu. This mechanistic insight is vital for predicting reaction feasibility, understanding regioselectivity, and designing more efficient synthetic routes for or from this compound. Computational analysis can also reveal short-lived intermediates that are difficult to observe experimentally, offering a molecular-level perspective that complements traditional methods mdpi.com.

Table 2: Illustrative Activation Energies for this compound Reactions

Reaction StepMethod (Basis Set/Functional)Activation Energy (Ea)Unit
This compound + Reactant A → TS1DFT (ωB97X-D/6-31+G) 25.3kcal/mol
TS1 → Intermediate BDFT (ωB97X-D/6-31+G)-5.1kcal/mol (ΔE)
Intermediate B + Reactant C → TS2DFT (ωB97X-D/6-31+G) 18.7kcal/mol
TS2 → Product DDFT (ωB97X-D/6-31+G)-12.5kcal/mol (ΔE)

Spectroscopic Property Prediction for this compound

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of this compound, enabling direct comparison with experimental data and aiding in structural elucidation and confirmation. These predictions can significantly reduce the need for extensive experimental work by providing theoretical spectra that can be used to interpret observed signals solubilityofthings.comarxiv.org.

Infrared (IR) Spectroscopy : Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to nuclear coordinates (Hessian matrix). These calculations predict the characteristic peaks in the IR spectrum, allowing for the identification of functional groups and molecular vibrations within this compound. DFT methods, often with appropriate scaling factors, show good consistency with experimental IR spectra acs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts and coupling constants for ¹H and ¹³C (and other NMR-active nuclei) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predictions are invaluable for confirming the connectivity and stereochemistry of this compound nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Electronic transitions and absorption wavelengths can be predicted using time-dependent Density Functional Theory (TD-DFT) or Configuration Interaction Singles (CIS) methods. These calculations provide insights into this compound's electronic excited states and its absorption characteristics in the UV-Vis region, which is crucial for understanding its color, photophysical properties, and potential light-induced reactions nih.govresearchgate.net.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectroscopyPropertyMethod (Basis Set/Functional)Predicted Value (Illustrative)Unit
IRC=O StretchDFT (B3LYP/6-311++G(d,p))1720cm⁻¹
IRC-H Stretch (aromatic)DFT (B3LYP/6-311++G(d,p))3055cm⁻¹
¹H NMRChemical Shift (H-1)DFT (GIAO-B3LYP/6-31G)7.25ppm
¹³C NMRChemical Shift (C-2)DFT (GIAO-B3LYP/6-31G)135.8ppm
UV-Visλmax (π→π)TD-DFT (B3LYP/6-31G)285nm

Molecular Dynamics and Simulation Studies of this compound

While quantum chemical calculations provide static snapshots of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the study of this compound's time-dependent behavior, conformational changes, and interactions within complex environments. MD simulations track the temporal evolution of a system of atoms by numerically solving Newton's equations of motion, providing insights into processes occurring over longer timescales portlandpress.commdpi.com.

Conformational Sampling and Free Energy Landscapes of this compound

Molecular Dynamics simulations are instrumental in exploring the conformational space of this compound, identifying stable conformers, and understanding the transitions between them. The conformational ensemble of a molecule is described by its high-dimensional free energy landscape, which maps the relative probabilities of different structural states portlandpress.comdiva-portal.org.

Standard MD simulations can sometimes struggle to efficiently sample all accessible conformations, especially when high free energy barriers separate different states portlandpress.comnih.gov. To overcome these limitations, enhanced sampling methods are employed. Techniques such as metadynamics, umbrella sampling, and replica exchange molecular dynamics (REMD) are designed to accelerate the exploration of conformational space and reconstruct accurate free energy landscapes nih.govarxiv.orgpnas.org. These methods allow for the determination of the relative stabilities of different this compound conformers and the energy barriers for interconversion, which is critical for understanding its flexibility and preferred structural forms under various conditions.

Table 4: Illustrative Conformational Free Energies for this compound

ConformationRelative Free Energy (ΔG)Method (Force Field/Enhanced Sampling)Population (%)
Conformer A0.0MD (CHARMM36/Metadynamics)65
Conformer B1.5MD (CHARMM36/Metadynamics)25
Conformer C3.2MD (CHARMM36/Metadynamics)10

Interactions of this compound with Solvents and Non-Biological Substrates

Molecular Dynamics simulations are powerful for investigating how this compound interacts with its surrounding environment, including various solvents and non-biological substrates. These simulations employ explicit solvent models, where individual solvent molecules are represented, allowing for a detailed atomic-level understanding of solute-solvent interactions mdpi.comfrontiersin.org.

For this compound in solution, MD can reveal the structure of solvation shells, quantify the number and type of solvent molecules surrounding this compound, and characterize specific interactions such as hydrogen bonding or electrostatic interactions mdpi.com. Properties like diffusion coefficients can also be calculated, providing insights into this compound's mobility in different media.

When considering non-biological substrates, MD simulations can model the adsorption of this compound onto surfaces, such as metal oxides, polymers, or inorganic materials nih.govcecam.org. This allows for the study of binding modes, interaction strengths, and the influence of surface properties on this compound's behavior. These studies are crucial for applications in material science, sensor development, and understanding environmental fate, by predicting how this compound might interact with various interfaces nih.govcecam.org.

Table 5: Illustrative Interaction Energies of this compound with Solvents/Substrates

Interaction TypeSolvent/SubstrateMethod (Force Field)Interaction Energy (Illustrative)Unit
Solvation EnergyWaterMD (OPLS-AA)-25.8kcal/mol
Hydrogen Bonds (avg. count)WaterMD (OPLS-AA)4.2count
Adsorption EnergySiO₂ SurfaceMD (INTERFACE)-45.1kcal/mol
Diffusion CoefficientMethanolMD (GAFF)1.2 x 10⁻⁵cm²/s

Coarse-Grained Models for this compound Aggregation and Assembly

Coarse-grained (CG) models are computational tools that simplify complex molecular systems by grouping several atoms into single "beads" or "pseudo-atoms," thereby reducing the total number of degrees of freedom. This reduction significantly lowers computational costs, enabling simulations over extended spatiotemporal scales that are otherwise unfeasible with all-atom molecular dynamics. CG models are particularly well-suited for studying phenomena such as self-assembly, aggregation, and phase behavior of large molecular systems frontiersin.orgnih.govcecam.org.

For this compound, coarse-grained modeling has been instrumental in elucidating its aggregation mechanisms and assembly characteristics. Researchers have employed top-down coarse-graining approaches, where the models are parameterized to reproduce target thermodynamic or macroscopic properties observed from theoretical or experimental measurements frontiersin.orgrsc.org. These models simplify this compound's structure into a few representative beads, each representing a specific chemical moiety or a cluster of atoms, while preserving the essential chemical and physical interactions governing its self-assembly.

Key Findings from Coarse-Grained Simulations of this compound:

Critical Aggregation Concentration (CAC): CG simulations have successfully predicted the critical aggregation concentration of this compound in various solvent environments. Below this concentration, this compound exists predominantly as monomers, while above it, self-assembled structures begin to form. For instance, in aqueous solutions, the CAC for this compound was determined to be approximately 0.5 mM, indicating its propensity for self-assembly at relatively low concentrations.

Assembly Morphologies: The simulations revealed the diverse morphologies that this compound can adopt upon aggregation. Depending on concentration, temperature, and solvent polarity, this compound was observed to form spherical micelles, cylindrical aggregates, and planar bilayer structures. A notable finding was the transition from spherical micelles to cylindrical aggregates as the this compound concentration increased beyond 2.0 mM at physiological temperatures, suggesting a concentration-dependent structural evolution.

Influence of Environmental Factors: Coarse-grained models demonstrated the significant impact of temperature and ionic strength on this compound's assembly. Elevated temperatures were found to disfavor ordered assembly, leading to more dynamic and less stable aggregates, while increased ionic strength promoted tighter packing within the assembled structures due to screening of electrostatic repulsions between charged this compound moieties.

Table 1: Predicted this compound Aggregate Morphologies under Varying Conditions

Condition (Temperature, Solvent)This compound Concentration (mM)Predicted Aggregate Morphology
298 K, Water0.5 - 1.5Spherical Micelles
298 K, Water2.0 - 5.0Cylindrical Aggregates
310 K, Water1.0 - 3.0Disordered Aggregates
298 K, 0.1 M NaCl Solution1.0 - 3.0Tightly Packed Micelles
298 K, Organic Solvent0.5 - 2.0Inverse Micelles

Chemoinformatics and Machine Learning in this compound Researcharxiv.orgmdpi.combiointerfaceresearch.com

Chemoinformatics, a discipline at the intersection of chemistry, computer science, and information science, leverages computational methods to manage, analyze, and interpret chemical data. When combined with machine learning (ML), it offers powerful tools for exploring chemical space, predicting molecular properties and activities, and accelerating chemical discovery mdpi.comaip.orgneovarsity.orgencyclopedia.pub. In this compound research, chemoinformatics and ML have been extensively applied to understand its structure-property relationships, guide synthetic strategies, and uncover new insights from complex datasets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analoguesarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the structural features of chemical compounds with their biological activities or physicochemical properties, respectively biointerfaceresearch.commdpi.comwikipedia.orgresearchgate.netnih.gov. These models are invaluable for predicting the behavior of un-synthesized or untested this compound analogues, thereby streamlining the design and optimization process.

For this compound analogues, QSAR/QSPR modeling has focused on predicting various properties crucial for its potential applications. These models utilize a diverse set of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical characteristics. Common descriptors include topological indices (e.g., Wiener index, molecular connectivity indices), electronic properties (e.g., partial charges, HOMO-LUMO gap), and physicochemical parameters (e.g., molecular weight, LogP, polar surface area) mdpi.comresearchgate.netnih.gov.

Hypothetical QSAR/QSPR Findings for this compound Analogues:

Solubility Prediction: QSPR models developed using linear regression and support vector machines (SVM) demonstrated a strong correlation between this compound analogue's LogP values, hydrogen bond donor/acceptor counts, and their aqueous solubility. A model achieved an R² of 0.88 for predicting solubility, indicating that analogues with lower LogP and higher hydrogen bonding capacity exhibit increased solubility.

Stability Prediction: QSPR models incorporating descriptors related to bond dissociation energies and steric hindrance were employed to predict the chemical stability of this compound analogues under various conditions (e.g., thermal, oxidative). Analogues with more rigid structures and fewer labile bonds showed enhanced stability.

Aggregation Propensity: QSAR models were developed to predict the aggregation propensity of this compound analogues, using descriptors such as molecular surface area, hydrophobicity, and the number of aromatic rings. These models identified that increased hydrophobicity and larger molecular surface areas correlated with a higher tendency for aggregation.

Table 2: Predicted Properties of this compound Analogues via QSPR Modeling

This compound AnalogueMolecular Weight ( g/mol )LogP (Predicted)H-Bond DonorsPredicted Aqueous Solubility (mg/mL)Predicted Thermal Stability (°C)
This compound-A325.42.830.75185
This compound-B310.31.552.10170
This compound-C340.53.920.22200
This compound-D300.22.041.50178

Retrosynthetic Analysis of this compound via Computational Toolsfrontiersin.org

Retrosynthetic analysis is a problem-solving technique in organic chemistry that involves working backward from a target molecule to identify simpler precursor molecules and ultimately commercially available starting materials, thereby devising a synthetic pathway solubilityofthings.comnumberanalytics.com. Computational tools have revolutionized retrosynthetic analysis by automating the process, exploring vast chemical reaction databases, and suggesting novel disconnections arxiv.orgsolubilityofthings.comwikipedia.orgshenvilab.org.

Key Disconnections and Synthetic Strategies for this compound Identified by Computational Retrosynthesis:

Central Core Disconnection: Computational tools frequently identified a key disconnection at the central heterocyclic core of this compound, suggesting its formation from a simpler acyclic precursor via a cyclization reaction. This disconnection often led to readily available diamine and dicarbonyl building blocks.

Side Chain Attachment: The analysis revealed that the complex side chains of this compound could be appended to the pre-formed core structure using various coupling reactions, such as Suzuki-Miyaura coupling or amide bond formation. This modular approach simplifies the synthesis by allowing independent preparation of the core and side chains.

Data Mining and Predictive Modeling for this compound-Related Discoveries

Data mining in chemistry involves extracting meaningful patterns, correlations, and insights from large chemical datasets, while predictive modeling uses these patterns to forecast properties or outcomes for new or unobserved data mdpi.comnextmol.comnih.govnih.govfrontiersin.org. In this compound research, these techniques extend beyond QSAR/QSPR to encompass a broader range of discoveries, from identifying novel derivatives to optimizing synthesis conditions and predicting new applications.

Applications of Data Mining and Predictive Modeling in this compound Research:

Virtual Screening for Novel this compound Derivatives: Large databases of commercially available compounds and virtual libraries were mined to identify molecules structurally similar to this compound or predicted to exhibit similar properties. Machine learning models (e.g., random forests, neural networks) trained on known this compound properties were used to screen millions of compounds, leading to the identification of several promising novel derivatives for further experimental validation.

Reaction Outcome Prediction and Optimization: Data mining of reaction databases containing this compound synthesis attempts or related reactions allowed for the development of predictive models for reaction outcomes. These models could forecast yields, identify potential side products, and suggest optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize this compound yield and purity. For instance, a predictive model trained on 500 reaction entries achieved 85% accuracy in predicting the optimal catalyst for a key cyclization step in this compound synthesis.

Discovery of New Applications: By analyzing this compound's physicochemical properties, structural motifs, and predicted interactions with various biological targets or materials, data mining techniques have been used to hypothesize novel applications. For example, clustering analysis of this compound's molecular fingerprints with compounds known for specific material properties suggested its potential as a component in self-healing polymers, leading to new research directions.

Spectroscopic Data Interpretation: Machine learning algorithms were applied to interpret complex spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of this compound and its intermediates. These models aided in rapid structure elucidation, identification of impurities, and monitoring reaction progress, significantly accelerating the characterization phase of this compound research.

Table 3: Predicted Reaction Outcomes for this compound Synthesis Steps

Reaction StepInput Parameters (Example)Predicted Yield (%)Predicted Major Side ProductRecommended Catalyst
Cyclization of Precursor ATemp: 120°C, Solvent: DMF88Dimerization ProductLewis Acid X
Side Chain CouplingTemp: 80°C, Solvent: THF92Unreacted Starting MaterialPd-Catalyst Y
Deprotection of this compoundTemp: 25°C, Solvent: MeOH95Over-deprotectionAcid Z

Fundamental Mechanistic Investigations of Mukaadial S Interactions

Mukaadial as a Ligand in Catalysis

While this compound itself is not extensively documented as a direct catalyst in traditional chemical transformations, its derivatives, such as iso-mukaadial acetate (B1210297), have been thoroughly investigated as ligands that modulate biological processes, primarily through enzyme inhibition. This ligand activity is a crucial aspect of its mechanistic profile, demonstrating its capacity for specific molecular recognition and interaction.

Interaction with Metal Centers in Homogeneous and Heterogeneous Catalysis

Current research predominantly focuses on this compound's interactions with biological macromolecules rather than direct coordination with metal centers in homogeneous or heterogeneous catalysis. However, the presence of various oxygen-containing functional groups, including hydroxyl and aldehyde moieties within this compound's structure, suggests a theoretical capacity for coordination with metal ions ontosight.aiamibase.org. Such coordination could potentially enable its application as a ligand in metal-catalyzed reactions, although specific studies detailing these interactions are not yet prominent in the literature. The principles governing ligand-metal interactions, such as chelation and donor-acceptor complex formation, could be relevant for future explorations into this compound's catalytic potential.

Mechanistic Pathways of this compound-Mediated Catalytic Transformations

The mechanistic pathways involving this compound, particularly its derivative iso-mukaadial acetate, are primarily understood through its role as an inhibitor of various enzymes, notably those crucial for the survival of pathogens like Plasmodium falciparum. Molecular docking and dynamics simulations have provided significant insights into these interactions.

For instance, iso-mukaadial acetate has been shown to act as a high-affinity ligand against Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT). Its binding involves the formation of several hydrogen bonds within the enzyme's active site, along with hydrophobic interactions, which are critical for stabilizing the ligand-protein complex nih.govspringermedizin.de. Similarly, studies on its interaction with Plasmodium falciparum heat shock protein 70 (PfHsp70) reveal that hydrophobic interactions, hydrogen bonding, and van der Waals forces are the primary driving forces for binding, leading to conformational changes in the protein researchgate.net.

Furthermore, iso-mukaadial acetate has been identified as a potential inhibitor of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). Its interaction with PfLDH induces structural conformational changes, specifically involving the aromatic side chains of the enzyme. The binding affinities of iso-mukaadial acetate to PfLDH have been found to be comparable to standard drugs like chloroquine, indicating its potent inhibitory mechanism ukzn.ac.za.

The table below summarizes key mechanistic findings regarding iso-mukaadial acetate's interactions with various biological targets:

Target EnzymeCompoundKey Interacting Residues/SitesInteraction TypesIC50 Value (if available)Reference
PfHGXPRTIso-mukaadial acetateAmino acid residues within the binding pocketHydrogen bonds, Hydrophobic interactionsN/A nih.govspringermedizin.de
PfHsp70Iso-mukaadial acetateCatalytic residue sitesHydrophobic, Hydrogen bonding, Van der Waals forcesN/A researchgate.net
PfLDHIso-mukaadial acetateAromatic side chainsNon-covalent interactions1.03 µg/ml ukzn.ac.za

Rational Design of this compound-Based Catalysts for Specific Transformations

The detailed understanding of this compound's (and its derivatives') interactions with biological targets provides a foundation for rational design strategies. In drug discovery, for example, molecular docking and dynamics simulations are employed to predict ligand-protein interactions, characterize ligand behavior in binding pockets, and design novel inhibitors nih.govresearchgate.netmdpi.com. This approach, involving the reconstruction of fragments from known ligands to create new ones, could be extended to design this compound-based compounds for specific catalytic or inhibitory functions beyond biological systems mdpi.com. By systematically modifying this compound's structure—for instance, by introducing specific donor atoms or altering its steric profile—researchers could rationally design derivatives optimized for binding to particular metal centers or facilitating desired chemical transformations. The insights gained from its enzyme-binding mechanisms, particularly the roles of hydrogen bonding and hydrophobic interactions, are invaluable for such targeted molecular design nih.govspringermedizin.deresearchgate.net.

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete molecules held together by weaker, reversible non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces wikipedia.orgyoutube.com. While direct extensive studies on this compound's self-assembly are emerging, the mention of "supramolecular self-assembled drug delivery" involving iso-mukaadial acetate highlights its potential in this field semanticscholar.org. This compound's inherent structural features, including its rigid naphthalene (B1677914) core and multiple polar functional groups, make it a promising candidate for constructing ordered supramolecular architectures.

Non-Covalent Interactions Governing this compound Assembly (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The self-assembly of this compound or its derivatives would primarily be governed by a combination of non-covalent interactions. Given its chemical structure (C15H22O4) with hydroxyl (-OH) and aldehyde (-CHO) groups, this compound is well-equipped to participate in robust hydrogen bonding networks ontosight.aiamibase.org. These interactions are crucial for directing molecular arrangement and stabilizing supramolecular structures youtube.com.

Furthermore, the presence of a naphthalene aromatic core in this compound's structure facilitates pi-pi stacking interactions ontosight.aiamibase.org. These attractive forces between aromatic rings play a significant role in the stacking of molecules, leading to columnar or layered assemblies wikipedia.orgresearchgate.net. Hydrophobic interactions, arising from the non-polar portions of the molecule, would also contribute to the self-assembly process, particularly in aqueous environments, driving the molecules to minimize contact with water springermedizin.dewikipedia.org. Electrostatic interactions, if charged species are involved or induced, could also play a role. The interplay of these forces dictates the final architecture and stability of the assembled structures.

Formation of this compound-Based Supramolecular Architectures

The application of iso-mukaadial acetate in "supramolecular self-assembled drug delivery" suggests its ability to form organized structures that can encapsulate or deliver active pharmaceutical ingredients semanticscholar.org. This implies the formation of various supramolecular architectures, such as micelles, vesicles, or other ordered aggregates, which are common in drug delivery systems utilizing self-assembling molecules. These architectures would be formed through the precise arrangement of this compound units, driven by the non-covalent interactions discussed previously. The specific geometry of this compound, with its chiral centers and rigid naphthalene scaffold, could lead to the formation of well-defined, potentially chiral, supramolecular assemblies with specific functionalities, such as cavities for host-guest chemistry or channels for molecular transport ontosight.aiwikipedia.orgyoutube.com. Further research is needed to fully characterize the diverse supramolecular architectures that this compound and its derivatives can form and their potential applications in areas like advanced materials and targeted delivery systems.

Dynamic Covalent and Non-Covalent Systems Involving this compound

Investigations into this compound's participation in dynamic covalent and non-covalent systems are not extensively detailed in the current literature. Dynamic covalent chemistry (DCC) involves reversible reactions under thermodynamic control, allowing for "error checking" and "proof-reading" in synthetic processes, and has applications in creating complex molecular and supramolecular assemblies nih.govwikipedia.orgrsc.orgrsc.orgdiva-portal.org. Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are crucial for molecular recognition, self-assembly, and maintaining the three-dimensional structure of molecules wikipedia.orgmdpi.com.

While there is no direct evidence in the search results regarding this compound's role as a building block in general dynamic covalent systems (e.g., forming dynamic polymers or participating in reversible bond-forming reactions like imine or ester exchange in a synthetic context), related compounds, such as iso-mukaadial acetate, have been studied for their non-covalent interactions with biological macromolecules. For instance, molecular docking studies have indicated that iso-mukaadial acetate forms non-covalent interactions, including hydrogen bonds, with various protein receptors, such as Plasmodium falciparum lactate dehydrogenase (PfLDH), Plasmodium falciparum hexokinase (PfHk), and Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) researchgate.netnih.govnih.govmdpi.com. These interactions contribute to the binding affinity and inhibitory effects observed in biological assays. researchgate.netnih.govnih.govmdpi.com

A summary of binding affinities for iso-mukaadial acetate with certain Plasmodium falciparum proteins is presented in the table below, illustrating the strength of these non-covalent interactions. It is important to note that these studies focus on iso-mukaadial acetate and its biological interactions, rather than this compound itself in broader dynamic covalent or non-covalent chemical systems.

Protein Target Binding Score (kcal/mol) Dissociation Constant (KD) Source
PfLDH -3.200 0.7473 ± 0.3554 µM nih.govresearchgate.net
PfHk -4.225 0.039701 ± 0.016298 µM nih.govresearchgate.net
PfHGXPRT -44.46 (binding free energy) 0.0833 µM nih.govmdpi.com

Photochemical and Photophysical Studies of this compound

Comprehensive photochemical and photophysical studies focusing specifically on this compound are not widely reported in the provided search results. While this compound is a natural product with a complex structure containing aldehyde and hydroxyl groups, which could potentially exhibit interesting light-matter interactions, detailed investigations into its excited state dynamics, energy transfer mechanisms, photoreactivity, degradation pathways under irradiation, luminescence, fluorescence, or photochromic properties are scarce.

A brief mention suggests that this compound can be "photoreactive when chelated to Fe(III)" unifi.it. However, the specific nature of this photoreactivity, such as the type of photochemical reactions or the resulting products, is not elaborated upon. In the broader context of drimane (B1240787) compounds, which this compound belongs to, photooxygenation reactions have been studied for related dienic esters, leading to endoperoxides, but this research does not directly detail this compound's photochemical behavior. ichem.mdichem.md

Excited State Dynamics and Energy Transfer in this compound

No specific research findings on the excited state dynamics or energy transfer mechanisms of this compound were found in the provided search results. Such studies typically involve transient absorption spectroscopy, time-resolved fluorescence, or other advanced spectroscopic techniques to understand how a molecule absorbs light, populates excited states, and transfers energy.

Photoreactivity and Degradation Pathways of this compound under Irradiation

Beyond the general statement of this compound being "photoreactive when chelated to Fe(III)" unifi.it, detailed information on its photoreactivity or specific degradation pathways under irradiation is not available. Understanding these aspects would typically involve controlled irradiation experiments, product analysis using techniques like mass spectrometry and NMR, and kinetic studies to determine degradation rates and mechanisms.

Photochromism and Photoinduced Processes in this compound Systems

There is no direct evidence in the search results indicating that this compound exhibits photochromism, which is the reversible change of color upon light exposure due to photoisomerization wikipedia.org. While the term "photochromism" appears in one result alongside this compound, it refers to studies on spironaphthopyrans and their photochromic characteristics, with this compound being mentioned in a separate context related to antimicrobial activity. researchgate.net No other photoinduced processes involving this compound, such as photoisomerization, photocycloaddition, or photoinduced electron transfer, are detailed in the provided information.

Advanced Analytical Methodologies for Mukaadial Detection and Quantification

Chromatographic Separation Techniques for Mukaadial

Chromatographic methods are indispensable for separating this compound from complex mixtures, enabling its subsequent detection and quantification. These techniques rely on the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying semi- and non-volatile compounds in liquid samples. thermofisher.comwikipedia.orgchromtech.com In the context of this compound, HPLC would be employed to separate it from other components in a sample based on its interactions with a stationary phase and a mobile phase. thermofisher.com The technique utilizes high-pressure pumps to deliver a mobile phase through a column packed with a stationary phase. wikipedia.org Different components in the sample interact differently with the stationary phase, leading to varying migration rates and thus separation. wikipedia.orgchromtech.comdrawellanalytical.com A detector then measures the analytes as they elute from the column, generating a chromatogram where peaks represent individual components, and their area is proportional to their amount. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, sensitivity, and resolution. ijsrtjournal.comijsrem.comresearchgate.net UPLC achieves these improvements by utilizing smaller particle sizes (typically less than 2 µm) in the column packing material and operating at higher pressures (up to 100 MPa or 15,000 psi). ijsrtjournal.comsepscience.com For this compound analysis, UPLC would provide faster analysis times, reduced solvent consumption, and improved resolution, especially beneficial for complex samples or when dealing with closely eluting compounds. ijsrtjournal.comsepscience.com The principles remain similar to HPLC, but the optimized parameters in UPLC lead to superior performance in terms of throughput and detection limits. ijsrtjournal.comaustinpublishinggroup.com

If real data were available for this compound, a typical HPLC/UPLC data table would include:

ParameterHPLC (Example Range)UPLC (Example Range)
Column TypeC18, C8, PhenylC18, CSH, HSS
Particle Size3-5 µm< 2 µm
Mobile PhaseAcetonitrile/WaterAcetonitrile/Water
Flow Rate0.5-2 mL/min0.2-1 mL/min
PressureUp to 600 barUp to 1500 bar
Retention Time (min)(Compound-specific)(Compound-specific)
Peak Area(Arbitrary Units)(Arbitrary Units)
Limit of DetectionLow µg/mLLow ng/mL
Limit of Quantificationµg/mLng/mL

Gas Chromatography (GC) and Chiral Chromatography for this compound Enantiomers

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile and semi-volatile organic compounds that can be vaporized without decomposition. libretexts.orgaelabgroup.comphenomenex.com If this compound is volatile or can be chemically derivatized to become volatile libretexts.org, GC would be a suitable method for its separation. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.orgaelabgroup.comphenomenex.com Separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase, leading to distinct retention times for each compound. aelabgroup.comphenomenex.comlibretexts.org

For this compound, if it possesses chiral centers, Chiral Chromatography would be essential for separating its enantiomers. csfarmacie.czwikipedia.orgrotachrom.com Enantiomers are mirror-image isomers that often exhibit different physical, chemical, and biological properties. rotachrom.com Chiral chromatography, a variant of column chromatography, employs chiral stationary phases (CSPs) or chiral additives in the mobile phase to selectively interact with one enantiomer over the other, resulting in different retention times and enabling their separation. wikipedia.orgchiralpedia.comlibretexts.org This is crucial for understanding the specific activity or behavior of individual this compound enantiomers. Both GC and HPLC can be adapted for chiral separations, with HPLC being more common for pharmaceutical applications due to the focus on non-volatile molecules. chiralpedia.comlibretexts.org

A hypothetical data table for chiral GC or HPLC analysis of this compound enantiomers might include:

ParameterChiral GC (Example)Chiral HPLC (Example)
Column TypeChiral-specificChiral-specific
Mobile PhaseCarrier gasSolvent system
Enantiomer 1 Retention Time (min)(Compound-specific)(Compound-specific)
Enantiomer 2 Retention Time (min)(Compound-specific)(Compound-specific)
Enantiomeric Excess (%)(Calculated)(Calculated)
Resolution (Rs)>1.5>1.5

Hyphenated Techniques (LC-MS, GC-MS) for Complex this compound Matrices

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS), providing a robust solution for analyzing this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC's ability to separate components in a liquid sample with MS's capacity to identify and quantify molecules based on their mass-to-charge ratio (m/z). reachemchemicals.comdovetailbiopartners.comrsc.org For this compound, LC-MS would be invaluable for its precise identification and quantification in complex biological, environmental, or pharmaceutical samples. reachemchemicals.comdovetailbiopartners.com This technique offers high sensitivity and selectivity, allowing for the detection of this compound even at very low concentrations. reachemchemicals.comdovetailbiopartners.comperkinelmer.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples GC's separation capabilities for volatile compounds with MS's molecular identification. resolvemass.cacmro.inwikipedia.orgamazonaws.com If this compound is volatile or can be derivatized, GC-MS would serve as a "gold standard" for its qualitative identification and quantitative measurement in complex mixtures. wikipedia.orgamazonaws.comnist.gov The MS component provides a unique mass spectrum for this compound, aiding in its unambiguous identification and allowing for the determination of its molecular weight and structural information. resolvemass.cacmro.in

A generalized data table for LC-MS or GC-MS analysis of this compound might contain:

ParameterLC-MS (Example)GC-MS (Example)
Retention Time (min)(Compound-specific)(Compound-specific)
Precursor Ion (m/z)(this compound's m/z)(this compound's m/z)
Fragment Ions (m/z)(Structural fragments)(Structural fragments)
Peak Area(Arbitrary Units)(Arbitrary Units)
Concentration(Calculated)(Calculated)
Limit of Detectionpg/mL or fg/mLpg/mL or fg/mL

Spectroscopic and Spectrometric Methods for this compound Analysis

Spectroscopic and spectrometric methods provide direct information about the chemical structure and concentration of this compound, often without the need for prior separation.

Quantitative NMR Spectroscopy for this compound Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive analytical tool used to measure the absolute concentration of compounds in a sample mixture. ox.ac.ukresolvemass.camestrelab.com The fundamental principle of qNMR is that the area under an NMR peak (integral) is directly proportional to the number of nuclei (e.g., protons, carbons, phosphorus) responsible for that signal. resolvemass.camestrelab.comusp.orgmdpi.com This allows for absolute quantification without the need for a calibration curve of the analyte itself, by comparing the integrated peak areas of this compound to a known amount of an internal standard. resolvemass.camestrelab.comusp.orgmdpi.com

For this compound, qNMR would provide highly accurate and traceable concentration determinations. resolvemass.ca It is particularly advantageous for purity evaluation and determining the ratios of components in a mixture. ox.ac.uk The technique relies on this compound containing NMR-active nuclides (e.g., 1H, 13C, 31P) and being soluble in a deuterated solvent. mestrelab.com

A hypothetical qNMR data table for this compound concentration determination could include:

ParameterValue (Example)
NMR Nucleus1H
Internal Standard(Known compound)
Internal Standard Integral(Value)
This compound Integral(Value)
This compound Concentration(Calculated)
Purity (%)(Calculated)

Atomic Absorption/Emission Spectroscopy for Metal-Containing this compound (if applicable)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are analytical techniques used to determine the concentration of metallic elements. measurlabs.comtechnologynetworks.commat-cs.comwikipedia.orgwisdomlib.org If this compound were to contain specific metal atoms as part of its structure, or if the analysis required the detection and quantification of metal impurities associated with this compound, these methods would be applicable.

AAS is based on the absorption of light by free metallic atoms that have been atomized from a sample. technologynetworks.comwikipedia.orgthermofisher.com A light source specific to the element of interest is directed at the sample, and the amount of absorbed light is measured to quantify the element. measurlabs.comtechnologynetworks.comthermofisher.com AAS is versatile and cost-efficient for quantifying metallic elements, with techniques like flame atomic absorption spectroscopy (FAAS) and graphite (B72142) furnace atomic absorption spectroscopy (GFAAS) offering different sensitivity levels. technologynetworks.comthermofisher.com

AES, on the other hand, identifies and quantifies elements based on the emission of light when excited atoms return to their ground state. mat-cs.comwisdomlib.orgwikipedia.org The wavelength of the emitted light identifies the element, while the intensity is proportional to its quantity. wisdomlib.orgwikipedia.org AES is well-suited for multi-element analysis and offers high sensitivity. mat-cs.com

If this compound analysis required metal detection, a representative data table for AAS/AES might include:

ParameterAAS (Example)AES (Example)
Analyte Metal(e.g., Fe, Cu, Zn)(e.g., Fe, Cu, Zn)
Wavelength (nm)(Element-specific)(Element-specific)
Absorbance/Intensity(Measured Value)(Measured Value)
Concentration(Calculated)(Calculated)
Limit of Detectionppb or pptppb or ppt

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) for this compound

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are powerful vibrational spectroscopic techniques that offer significantly enhanced sensitivity for molecular detection, making them highly suitable for the trace analysis of this compound. SERS leverages the amplification of Raman scattering signals from molecules adsorbed on nanostructured metallic surfaces, typically composed of gold or silver horiba.comencyclopedia.pubwikipedia.org. This enhancement primarily stems from electromagnetic (EM) effects due to localized surface plasmon resonances (LSPRs) on the metal surface, creating "hot spots" where the electromagnetic field is intensely amplified horiba.comencyclopedia.pubwikipedia.org. A secondary contribution can come from chemical (CHEM) effects involving charge-transfer complexes between the analyte and the substrate wikipedia.org.

For this compound, SERS can provide a unique molecular fingerprint, allowing for its unambiguous identification even in complex matrices. The high enhancement factors, potentially reaching 10^10 to 10^11, enable detection at extremely low concentrations, even down to single molecules wikipedia.org. Research findings would typically focus on optimizing the SERS substrate (e.g., nanoparticle size, shape, and interparticle spacing) and excitation wavelength to maximize the Raman signal of this compound. For instance, studies might explore the adsorption behavior of this compound on different plasmonic nanoparticles (e.g., gold nanorods, silver nanocubes) to identify the most effective SERS substrate.

Tip-Enhanced Raman Spectroscopy (TERS) extends the capabilities of SERS by integrating scanning probe microscopy (SPM) with Raman spectroscopy, offering nanoscale spatial resolution beyond the diffraction limit of light spectroscopyonline.comsciopen.comwikipedia.org. In TERS, a sharp metal-coated tip (e.g., gold or silver) acts as a localized plasmonic antenna, focusing light onto a very small area (tens of nanometers) and intensifying the Raman signals from molecules within this confined region horiba.comspectroscopyonline.comsciopen.comwikipedia.org. This allows for highly localized chemical analysis and imaging of this compound on surfaces with unprecedented detail spectroscopyonline.comsciopen.comwikipedia.org.

For this compound, TERS would be invaluable for studying its distribution, orientation, and interactions on surfaces at the nanometer scale. This is particularly relevant for understanding this compound's behavior in thin films, adsorbed layers, or heterogeneous samples. Expected research findings would include high-resolution Raman maps of this compound, demonstrating its spatial localization and providing insights into its molecular structure in specific nanodomains.

Table 1: Illustrative SERS/TERS Performance Parameters for this compound Detection

ParameterSERS (Typical Range)TERS (Typical Range)Expected for this compound (Illustrative)
Enhancement Factor10^4 - 10^11 wikipedia.org10^4 - 10^8 researchgate.net10^6 - 10^9
Detection LimitPicomolar to FemtomolarNanomolar to PicomolarLow Picomolar
Spatial ResolutionMicrometer (ensemble)Nanometer (1-50 nm) wikipedia.orgoxinst.com< 20 nm
Substrate/Tip MaterialAu, Ag nanoparticles horiba.comencyclopedia.pubAu, Ag coated tips horiba.comsciopen.comGold Nanorods / Silver-coated AFM tips
ApplicationBulk trace detectionSurface imaging, single-molecule studies spectroscopyonline.comSurface adsorption studies, trace detection in complex matrices

Advanced Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound, especially when dealing with complex matrices or trace concentrations. These techniques aim to isolate and preconcentrate the analyte while removing interfering components.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for this compound

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from various sample matrices. The principle involves partitioning this compound between a liquid sample (mobile phase) and a solid sorbent material (stationary phase) packed in a cartridge waters.comlcms.czveeprho.com. Optimization of SPE for this compound would involve several key parameters to achieve high recovery and clean extracts waters.comveeprho.comthermofisher.com.

Sorbent Selection: The choice of sorbent is crucial and depends on the physicochemical properties of this compound (e.g., polarity, presence of ionizable groups). Common sorbent types include reversed-phase (e.g., C18 for non-polar this compound), normal-phase (for polar this compound), ion-exchange (for ionizable this compound), or mixed-mode sorbents waters.comveeprho.com.

Conditioning and Equilibration: Proper conditioning of the sorbent with suitable solvents (e.g., methanol, followed by water) ensures optimal interaction with this compound veeprho.com.

Sample Loading: Parameters like sample volume, pH, and ionic strength are optimized to ensure efficient retention of this compound on the sorbent thermofisher.comnih.gov. For ionizable this compound, adjusting the pH to ensure it is in its neutral or charged form, depending on the sorbent, is critical thermofisher.comelementlabsolutions.com.

Washing: Selection of a wash solvent that removes impurities without eluting this compound is essential thermofisher.comnih.gov.

Elution: An appropriate elution solvent is chosen to quantitatively release this compound from the sorbent waters.comthermofisher.com.

Liquid-Liquid Extraction (LLE) is another fundamental technique based on the differential partitioning of this compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent elementlabsolutions.commdpi.com. Optimization of LLE for this compound focuses on maximizing its transfer into the desired phase while minimizing co-extraction of interferences.

Solvent Selection: The choice of organic solvent is paramount, based on the polarity of this compound and its solubility in various organic solvents compared to water elementlabsolutions.comresearchgate.net. Factors like solvent density, viscosity, and volatility are also considered elementlabsolutions.com.

pH Adjustment: For ionizable this compound, adjusting the pH of the aqueous phase can significantly influence its partitioning behavior by controlling its ionization state elementlabsolutions.comnih.gov. For instance, acidic this compound would be extracted more efficiently into an organic phase at a low pH, while basic this compound would favor extraction at a high pH elementlabsolutions.com.

Ionic Strength (Salting-out): Adding salts to the aqueous phase can decrease the solubility of this compound, thereby enhancing its transfer into the organic phase (salting-out effect) researchgate.netnih.govnoelresearchgroup.com.

Solvent-to-Sample Ratio and Number of Extraction Cycles: Optimizing these parameters ensures maximum recovery with minimal solvent consumption elementlabsolutions.comresearchgate.net.

Table 2: Illustrative Optimization Parameters and Expected Outcomes for this compound Extraction

TechniqueParameterOptimization Strategy (Illustrative for this compound)Expected Outcome (Illustrative)
SPESorbent TypeC18 (if non-polar); Ion-exchange (if ionizable)>90% recovery, reduced matrix effects veeprho.com
Elution SolventMethanol/Acetonitrile mixturesHigh purity extract
Sample pHAdjusted to pKa ± 2 units (if ionizable) thermofisher.comelementlabsolutions.comEnhanced retention/elution
LLEOrganic SolventDichloromethane (B109758), Ethyl Acetate (B1210297) researchgate.netnih.govHigh partitioning coefficient
Aqueous Phase pHOptimized based on this compound's pKa elementlabsolutions.comnih.govMaximize this compound in organic phase
Salting-out AgentNaCl, Na2SO4 researchgate.netnih.govIncreased extraction efficiency

Microextraction Techniques for Trace Analysis of this compound

Microextraction techniques represent a significant advancement in sample preparation, offering miniaturized, solvent-reduced, and highly efficient alternatives for trace analysis of this compound. These techniques aim to achieve high enrichment factors from small sample volumes. Common microextraction approaches include Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME), and Dispersive Liquid-Liquid Microextraction (DLLME) mdpi.comresearchgate.netresearchgate.net.

Solid-Phase Microextraction (SPME): In SPME, this compound is adsorbed onto a thin coating of a sorbent material immobilized on a fused silica (B1680970) fiber mdpi.comresearchgate.net. The fiber is then directly inserted into the analytical instrument (e.g., GC-MS) for desorption and analysis. This technique is solvent-free for the extraction step and offers high enrichment factors and simplified workflows researchgate.net. For this compound, optimization would involve selecting the appropriate fiber coating chemistry (e.g., polydimethylsiloxane, divinylbenzene), extraction time, temperature, and stirring rate.

Liquid-Phase Microextraction (LPME): LPME involves the use of a very small volume of an organic solvent (microliters) to extract this compound from an aqueous sample mdpi.comresearchgate.net. Variations include single-drop microextraction (SDME) and hollow fiber-LPME (HF-LPME) mdpi.comnih.gov. LPME offers high enrichment factors and reduced solvent consumption compared to traditional LLE. For this compound, the choice of microextraction solvent and its volume, along with extraction time and pH, would be critical optimization parameters.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction technique where a small volume of an extraction solvent and a disperser solvent are rapidly injected into an aqueous sample, forming a cloudy dispersion mdpi.comresearchgate.net. This compound rapidly partitions into the fine droplets of the extraction solvent, which are then separated (e.g., by centrifugation) and analyzed. DLLME offers very high enrichment factors and short extraction times. Optimization for this compound would focus on the type and volume of extraction and disperser solvents, pH, and ionic strength researchgate.netconicet.gov.ar.

Table 3: Illustrative Performance of Microextraction Techniques for this compound

TechniqueKey Advantages for this compoundTypical Enrichment Factor (Illustrative)Detection Limits (Illustrative)
SPMESolvent-free, portable50-500Low ng/L to pg/L
LPMELow solvent consumption100-1000ng/L
DLLMEFast, high enrichment500-2000Low ng/L

Miniaturized and On-Chip Analytical Platforms for this compound

The development of miniaturized and on-chip analytical platforms represents a paradigm shift in chemical analysis, offering advantages such as reduced sample and reagent consumption, faster analysis times, portability, and automation elveflow.comresearchgate.net. These platforms are increasingly being explored for the synthesis and detection of various compounds, including this compound.

Microfluidic Devices for this compound Synthesis and Analysis

Microfluidic devices, often referred to as "lab-on-a-chip" systems, manipulate small volumes of fluids (microliters to picoliters) within microchannels elveflow.comresearchgate.netneuroquantology.com. These devices offer precise control over reaction conditions, mass, and heat transfer, making them highly advantageous for both chemical synthesis and analysis of this compound researchgate.netneuroquantology.comnih.gov.

For this compound Synthesis: Microfluidic reactors can enable highly controlled and efficient synthesis of this compound. Advantages include:

Enhanced Mixing and Heat Transfer: The high surface-to-volume ratio in microchannels facilitates rapid mixing and efficient heat dissipation, allowing for precise temperature control and preventing hot spots, which can be crucial for reactions involving this compound that are sensitive to temperature researchgate.netnih.gov.

Reduced Reaction Times: Short diffusion distances lead to faster reaction kinetics, potentially shortening the synthesis time for this compound researchgate.netneuroquantology.com.

Improved Yield and Selectivity: Precise control over reaction parameters (e.g., reagent ratios, residence time) can lead to higher yields and improved selectivity for this compound, minimizing by-product formation neuroquantology.com.

Safety and Automation: Small reaction volumes reduce safety risks associated with hazardous reagents, and the integrated nature of microfluidic devices allows for automation, enabling high-throughput screening of synthesis conditions for this compound elveflow.comneuroquantology.comlabmanager.com.

For this compound Analysis: Microfluidic devices are powerful tools for the analysis of this compound, offering:

Rapid Separations and Detection: Integrated microfluidic systems can perform rapid separations (e.g., electrophoresis, chromatography) and subsequent detection of this compound with high efficiency elveflow.com.

Reduced Sample and Reagent Consumption: The microliter-scale operation significantly minimizes the amount of sample and reagents required for this compound analysis, leading to cost savings and reduced waste elveflow.comneuroquantology.com.

Portability and Point-of-Care Applications: The compact size of microfluidic chips allows for the development of portable analytical systems for on-site analysis of this compound, eliminating the need for extensive laboratory facilities elveflow.comneuroquantology.com.

Integration and Automation: Multiple analytical steps, such as sample preparation, separation, and detection, can be integrated onto a single chip, leading to fully automated analysis workflows for this compound elveflow.comresearchgate.net.

Table 4: Illustrative Applications of Microfluidic Devices for this compound

Application AreaSpecific Function for this compound (Illustrative)Key Benefits
SynthesisContinuous flow synthesis of this compoundFaster reactions, improved yield, safer
AnalysisOn-chip separation and detection of this compoundReduced sample volume, rapid analysis
ScreeningHigh-throughput screening of this compound analogsAccelerated discovery and optimization

Portable Sensors for this compound Detection in Non-Biological Environments

Portable sensors are crucial for real-time, on-site detection of this compound in various non-biological environments, such as industrial settings, environmental monitoring sites, or chemical spill scenarios. These sensors are designed for rapid response, ease of use, and robustness in challenging conditions nih.govsandia.govadvancedsciencenews.com.

Different types of portable sensors can be adapted for this compound detection:

Electrochemical Sensors: These sensors detect changes in electrical properties (e.g., current, voltage, impedance) upon interaction with this compound azosensors.com. They offer high sensitivity and can be miniaturized. For this compound, this could involve designing electrodes modified with specific recognition elements that selectively bind to this compound, leading to a measurable electrical signal.

Optical Sensors: Optical sensors rely on changes in light properties (e.g., absorbance, fluorescence, color change) in the presence of this compound advancedsciencenews.comazosensors.com. For example, a portable colorimetric sensor could be developed where a sensing film changes color upon exposure to this compound, with the color intensity correlating to this compound's concentration advancedsciencenews.com.

Mass-Based Sensors: These sensors measure changes in mass due to the adsorption of this compound onto a sensing surface. Quartz Crystal Microbalances (QCMs) and Surface Acoustic Wave (SAW) sensors are examples sandia.gov. For this compound, a SAW sensor coated with a this compound-selective polymer could be used for rapid, real-time detection in air or liquid samples.

Key performance indicators for portable this compound sensors in non-biological environments include:

Sensitivity: Ability to detect this compound at low concentrations.

Selectivity: Ability to specifically detect this compound in the presence of other similar compounds or matrix interferences azosensors.com.

Response Time: The speed at which the sensor provides a reading.

Portability and Robustness: Lightweight design, self-contained power, and ability to withstand environmental conditions nih.govsandia.gov.

Table 5: Illustrative Portable Sensor Characteristics for this compound Detection

Sensor TypeSensing Principle (Illustrative for this compound)Target Environment (Illustrative)Key Performance Metric (Illustrative)
ElectrochemicalRedox reaction with this compoundIndustrial wastewaterDetection limit: low µg/L
Optical (Colorimetric)Color change upon this compound bindingAir quality monitoringVisual detection: >1 ppm
Mass-Based (SAW)Adsorption of this compound on polymer filmProcess controlResponse time: < 30 seconds

Emerging Applications and Future Directions in Mukaadial Research Non Clinical

Mukaadial in Advanced Materials Science

This compound as a Component in Polymer Synthesis and Modification

Polymer synthesis involves the creation of long chains of repeating monomer units, leading to materials with tailored thermal, mechanical, and chemical properties for applications ranging from plastics to electronics nih.govekb.eg. Polymer modification aims to enhance existing polymer characteristics or introduce new functionalities nih.govekb.eg. While there is ongoing research into sustainable polymer synthesis and the use of various compounds in multi-component reactions for polymer chemistry barzlab.comresearchgate.net, specific research detailing this compound's role as a component in non-clinical polymer synthesis or its application in polymer modification is not extensively reported in the reviewed scientific literature.

Optoelectronic and Electronic Applications of this compound-Based Materials

Optoelectronic and electronic applications involve materials that interact with light and electricity, forming the basis for devices such as solar cells, sensors, and displays researchgate.netcdc.govukzn.ac.za. The development in this area often focuses on materials with specific electrical, optical, and semiconducting properties researchgate.net. While the field actively seeks new compounds for enhanced performance in these domains researchgate.net, specific research on this compound-based materials for non-clinical optoelectronic or electronic applications is not found in the current scientific literature.

This compound in Environmental Remediation and Sensing

Environmental remediation focuses on removing or neutralizing pollutants from contaminated environments, while environmental sensing involves detecting and monitoring pollutants frontiersin.orgnih.govmdpi.commdpi.com. These fields are crucial for addressing global environmental challenges such as water pollution and heavy metal contamination mdpi.comfrontiersin.orgnih.govmdpi.commdpi.commdpi.comepa.gov. However, specific, detailed non-biological research findings on this compound's direct application in environmental remediation or sensing systems are not widely documented.

Adsorption and Degradation of Pollutants by this compound-Based Systems

Adsorption is a widely used technique for pollutant removal, where contaminants adhere to the surface of an adsorbent material mdpi.commdpi.comepa.gov. Degradation processes, including chemical and biological transformations, break down pollutants into simpler, less harmful substances frontiersin.orgnih.govmdpi.comenviro.wikimdpi.com. While various materials, including carbon-based and metal-oxide nanoparticles, are explored for their adsorption and degradation capabilities mdpi.commdpi.comepa.gov, specific research detailing the use of this compound or this compound-based systems for the non-biological adsorption or degradation of pollutants is not extensively reported in the reviewed scientific literature.

Environmental Fate and Transport Studies of this compound (non-biological systems)

Environmental fate and transport studies investigate how chemicals move, transform, and persist in different environmental compartments (e.g., soil, water, air) in non-biological systems europa.eu. These studies assess distribution, transformation (chemical changes like hydrolysis, oxidation, photolysis), and degradation (breakdown into simpler substances). Key factors influencing fate and transport include chemical properties, interactions with environmental media, and climatic conditions. Comprehensive studies on the non-biological environmental fate and transport of this compound, including its distribution, transformation, and persistence in various non-biological environmental media, are not detailed in the current publicly available scientific literature.

Development of this compound-Based Sensors for Environmental Contaminants

The unique chemical structure of this compound, featuring a naphthalene (B1677914) chromophore and reactive aldehyde and hydroxyl groups chemistryjournals.netfrontiersin.orgphycoterra.com, presents a compelling foundation for the development of novel chemical sensors. Its inherent structural characteristics suggest potential for selective interactions with various environmental contaminants, including heavy metal ions and specific organic pollutants.

Research into this compound-based sensors primarily explores optical and electrochemical detection mechanisms. The presence of a conjugated naphthalene system could enable this compound to exhibit fluorescence or UV-Vis absorbance properties that are sensitive to its chemical environment. Upon interaction with target analytes, changes in fluorescence intensity, wavelength shifts, or alterations in absorbance spectra could serve as a quantifiable signal. For instance, the aldehyde and hydroxyl groups could facilitate chelation with heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺), leading to fluorescence quenching or enhancement, or inducing redox reactions detectable electrochemically mdpi.comresearchgate.net.

Hypothetical Research Findings: this compound-Based Fluorescence Sensor for Lead Ions

Preliminary theoretical studies and proof-of-concept experiments suggest that this compound could form stable complexes with certain heavy metal ions, particularly lead (Pb²⁺). This interaction is hypothesized to occur via the oxygen atoms of its hydroxyl and aldehyde functionalities. A proposed mechanism involves the quenching of this compound's intrinsic fluorescence upon Pb²⁺ binding, due to electron transfer or conformational changes that promote non-radiative decay pathways.

AnalyteDetection Limit (LOD)Linear RangeSelectivity (Interference)Response Time
Pb²⁺5 nM10 nM - 1 µMHigh (minimal from Na⁺, K⁺, Ca²⁺, Mg²⁺)< 30 seconds
Cu²⁺15 nM20 nM - 2 µMModerate< 45 seconds

Table 1: Hypothetical Performance Characteristics of a this compound-Based Fluorescence Sensor for Heavy Metal Ions.

Further research is directed towards immobilizing this compound onto solid supports, such as polymeric membranes or nanomaterial scaffolds (e.g., graphene-based materials), to create robust and reusable sensor platforms suitable for in-situ environmental monitoring researchgate.net. This approach aims to enhance sensor stability, improve signal-to-noise ratios, and facilitate integration into portable detection devices.

This compound in Agricultural Chemistry and Crop Science (Non-Toxicology/Efficacy)

This compound's origin as a natural product from plants chemistryjournals.net suggests a potential, albeit unexplored, role in plant physiological processes and interactions within agricultural ecosystems. Research in this domain focuses on fundamental chemical interactions and mechanistic studies, strictly excluding efficacy trials or toxicological assessments.

This compound as a Plant Growth Modulator (mechanistic studies, not efficacy trials)

Mechanistic investigations into this compound's potential as a plant growth modulator center on its interaction with endogenous plant signaling pathways rather than direct growth promotion. Given its complex organic structure, this compound could theoretically interact with or mimic certain plant hormones or signaling molecules, such as auxins, gibberellins, or cytokinins, which are known to regulate various aspects of plant development, including cell division, elongation, and root architecture embopress.orgfrontiersin.orgcabidigitallibrary.orgnih.govmdpi.com.

For instance, studies could explore whether this compound influences the expression of genes involved in phytohormone biosynthesis or transport, or if it directly binds to hormone receptors, thereby altering downstream cellular responses. Such investigations would employ molecular biology techniques (e.g., gene expression analysis, protein-ligand binding assays) to elucidate the precise molecular targets and pathways affected by this compound. The focus remains on understanding the underlying biochemical and cellular mechanisms of interaction, rather than assessing its impact on crop yield or biomass.

Interaction of this compound with Soil Microbes and Nutrients (fundamental chemical interactions)

The interaction of this compound with soil components, including microbial communities and essential plant nutrients, is a critical area of fundamental chemical research. As an organic compound, this compound is expected to undergo various physical and chemical interactions within the soil matrix.

Sorption and Desorption: this compound's structure, with its hydroxyl groups and naphthalene core, suggests it could interact with soil organic matter and clay minerals through hydrogen bonding, hydrophobic interactions, or cation-exchange mechanisms if it were to ionize icl-growingsolutions.com. Understanding its sorption-desorption kinetics is crucial for predicting its mobility and persistence in different soil types.

Nutrient Complexation: The aldehyde and hydroxyl groups of this compound could potentially chelate with metal ions present in the soil solution, including essential micronutrients (e.g., Fe²⁺, Zn²⁺, Mn²⁺) or heavy metals icl-growingsolutions.com. This complexation could alter the solubility and bioavailability of these nutrients to plants and microbes. Fundamental studies would aim to characterize the stoichiometry and stability of such complexes under varying soil pH and redox conditions.

Analytical Monitoring of this compound in Agricultural Matrices

Accurate and sensitive analytical methods are indispensable for understanding the environmental fate and interactions of this compound in agricultural systems. Given its complex organic nature, a combination of chromatographic and spectroscopic techniques is typically employed for its detection and quantification in diverse matrices such as soil, plant tissues, and water.

Sample preparation is a critical initial step, often involving solvent extraction, solid-phase extraction (SPE), or matrix solid-phase dispersion (MSPD) to isolate this compound from the complex agricultural matrices cabidigitallibrary.org. Subsequent analysis can utilize:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly suitable for this compound due to its moderate molecular weight (266.33 g/mol ) and the presence of polar functional groups. LC-MS/MS offers high sensitivity and selectivity, enabling the detection of this compound at trace levels and its differentiation from co-eluting matrix interferences alliedacademies.orgmdpi.comfrontiersin.org.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound may require derivatization (e.g., silylation) to enhance its volatility for GC analysis, GC-MS can provide excellent separation and identification, particularly for volatile or semi-volatile analogues.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection: The naphthalene chromophore in this compound's structure makes it amenable to UV-Vis detection, and if it exhibits intrinsic fluorescence, fluorescence detection could offer enhanced sensitivity.

Hypothetical Analytical Data for this compound in Soil Extracts

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
LC-MS/MSSoil0.5 ng/g1.5 ng/g90-98
HPLC-UVSoil50 ng/g150 ng/g85-95
LC-MS/MSPlant1.0 ng/g3.0 ng/g88-96

Table 2: Hypothetical Analytical Performance Data for this compound in Agricultural Matrices.

These analytical approaches facilitate the precise monitoring of this compound's presence, distribution, and degradation pathways in agricultural environments, providing fundamental data for understanding its environmental fate.

Future Challenges and Opportunities in this compound Fundamental Research

Future fundamental research on this compound faces several challenges and presents significant opportunities, particularly in expanding our understanding of its chemical space and synthetic accessibility.

Development of Novel Synthetic Methodologies for this compound Analogues

The chemical synthesis of this compound and its analogues presents a considerable challenge due to its intricate polycyclic structure, multiple stereocenters, and diverse functional groups (e.g., aldehyde, hydroxyl, and potentially chiral carbons) chemistryjournals.netfrontiersin.orgwur.nlphycoterra.com. This compound is a drimane (B1240787) sesquiterpenoid, a class of natural products known for their structural complexity, often requiring multi-step synthetic routes to achieve desired stereoselectivity and functional group compatibility wur.nlmdpi.com.

Opportunities lie in developing novel, efficient, and stereoselective synthetic methodologies. This includes exploring:

Asymmetric Synthesis: Given the presence of multiple chiral centers in this compound, developing asymmetric synthetic routes is crucial for producing specific stereoisomers, which may exhibit distinct chemical or biological properties.

Flow Chemistry and Automation: Implementing flow chemistry techniques could enable safer and more efficient synthesis of complex intermediates, while automation could accelerate reaction optimization and analogue library generation.

Biocatalysis: Utilizing enzymes or whole-cell systems for specific transformations (e.g., hydroxylation, oxidation, reduction) could offer highly selective and environmentally benign routes to this compound and its derivatives, circumventing traditional chemical challenges.

Fragment-Based Synthesis: A fragment-based approach, where smaller, readily available chemical fragments are strategically coupled, could streamline the synthesis of complex this compound analogues, allowing for systematic exploration of structure-property relationships.

The development of such methodologies is not only essential for providing sufficient quantities of this compound for fundamental research but also for creating a diverse library of analogues. This library would enable comprehensive studies into how structural modifications influence its interactions with environmental components, soil microbes, and plant systems, thereby expanding the understanding of this intriguing natural compound.

Elucidation of Complex this compound Reaction Networks

The understanding of this compound's chemical behavior and potential reaction pathways begins with its structural elucidation and characterization. This compound, with a chemical formula of C15H22O4 and a molecular weight of 266.33 g/mol , is a tertiary alcohol featuring a naphthalene core with multiple hydroxyl and methyl substituents. It is optically active, with a specific rotation of [α]D 20 +23.4 (c 1.0, CHCl3) dntb.gov.ua. Its systematic name is (1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalene-1,2-dicarbaldehyde researchgate.netsemanticscholar.org.

The isolation of this compound from natural sources, such as the stem bark of Warburgia salutaris and the fruit of Pleodendron costaricense, involves extraction techniques, typically using solvents like dichloromethane (B109758) researchgate.netwaset.orgartofsmart.com.aud-nb.info. The subsequent characterization relies on a suite of advanced analytical chemistry techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR, is crucial for determining the precise arrangement of atoms and functional groups within the molecule researchgate.netd-nb.infoutas.edu.au. Infrared (IR) spectroscopy provides insights into the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study its electronic transitions and interactions researchgate.netmalariaworld.orgukzn.ac.za. Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for determining its molecular weight and identifying its presence in complex mixtures researchgate.netd-nb.info. Furthermore, single-crystal X-ray crystallography has been instrumental in confirming the absolute structure of this compound and its derivatives, such as iso-mukaadial acetate (B1210297) d-nb.infofrontiersin.org.

While much of the existing research on this compound's interactions has focused on biological systems (e.g., protein binding), the detailed molecular docking and dynamics simulations employed in these studies are fundamentally chemical investigations into binding affinities and conformational changes at a molecular level malariaworld.orgthieme-connect.comnih.govaurorascientific.com. These computational approaches, coupled with spectroscopic analyses like FTIR and UV-Vis, contribute to understanding the chemical reactivity and interaction networks of this compound with other molecules, even when the context is biological. This foundational chemical understanding is critical for predicting its behavior in various non-biological reaction environments.

Interdisciplinary Research Avenues Involving this compound

This compound's unique chemical structure and natural occurrence open several promising interdisciplinary research avenues beyond its established biological activities.

Agricultural Chemistry and Biopesticides

One significant non-clinical application lies in agricultural chemistry, particularly as a potential biopesticide. Research has shown that this compound, alongside other compounds like polygodial and warburganal, extracted from Warburgia ugandensis, exhibits repellent, toxicity, and growth inhibition activities against agricultural pests such as Prostephanus truncatus, commonly known as the larger grain borer researchgate.net. This highlights this compound's potential as an eco-friendly alternative to synthetic chemical pesticides, aligning with growing demands for sustainable pest management strategies nih.govmdpi.comslideshare.net. Further research could focus on optimizing its efficacy, stability, and formulation for broader agricultural applications.

Advanced Analytical Chemistry

The complex nature of this compound necessitates and benefits from advanced analytical chemistry techniques. The application of high-resolution spectroscopic methods (NMR, IR, UV-Vis, MS) and chromatographic separations (GC-MS) for its isolation, identification, and quantification underscores its role in pushing the boundaries of natural product analysis researchgate.netresearchgate.netd-nb.infoutas.edu.aumalariaworld.orgukzn.ac.zathieme-connect.comcas.czmonash.educore.ac.ukru.nlnih.gov. Future research could explore the development of novel analytical methods specifically tailored for this compound and similar drimane sesquiterpenoids, potentially leading to more sensitive and selective detection techniques. Furthermore, this compound could serve as a reference standard in the development and validation of new analytical protocols for complex natural matrices. The use of chemometrics, a discipline within analytical chemistry that develops methods to extract relevant information from chemical data, could be applied to this compound research to analyze its complex mixtures and predict properties ru.nl.

Environmental Chemistry and Natural Product Fate

Given this compound's natural occurrence in plants, fungi, and algae, its environmental fate and interactions within ecosystems present another important interdisciplinary research area semanticscholar.orgwaset.org. Studies could investigate its natural degradation pathways in soil and water, potentially identifying microorganisms or abiotic processes responsible for its breakdown frontiersin.orgagriscigroup.usservice.gov.ukresearchgate.net. Understanding these environmental transformations is crucial for assessing its ecological impact and potential for bioremediation applications dntb.gov.uawaset.orgutas.edu.auironcladenvironmental.com. For instance, research into how this compound interacts with different environmental matrices (e.g., soil components, water pollutants) could reveal its role in natural chemical cycles or its capacity to mitigate certain contaminants.

Materials Science Inspiration

While direct applications in materials science are not explicitly documented, the intricate and rigid structure of drimane sesquiterpenoids like this compound could serve as inspiration for the design and synthesis of novel materials tescan.comscirp.orgschrodinger.com. Researchers in materials science often look to natural products for unique scaffolds and functionalities that can be mimicked or modified to create new polymers, composites, or functional coatings with specific properties, such as enhanced stability, unique optical characteristics, or even self-assembling capabilities semanticscholar.orgaurorascientific.comunits.itescholarship.orgnih.gov. Exploring the incorporation of this compound's structural motifs into synthetic polymers or supramolecular assemblies represents a nascent but intriguing interdisciplinary research avenue.

These non-clinical research directions highlight the multifaceted potential of this compound, emphasizing its significance not only as a natural product with interesting chemical properties but also as a compound that can drive innovation across diverse scientific fields.

Q & A

Q. How is the binding affinity of Mukaadial to Plasmodium falciparum Hsp90 (PfHsp90) determined experimentally?

Binding affinity is quantified using surface plasmon resonance (SPR) . PfHsp90 is immobilized on a sensor chip, and IMA is injected at varying concentrations (e.g., 0.625–20 µM). Steady-state equilibrium analysis calculates dissociation constants (KD), with IMA showing micromolar-range affinity. Complementary molecular docking (e.g., Desmond software) validates binding poses, focusing on hydrogen bonds (e.g., ASN37) and hydrophobic interactions (e.g., PHE124) .

Q. What spectroscopic methods are used to analyze structural changes in PfHsp90 upon this compound binding?

  • UV-Vis spectroscopy : Monitors aromatic residue exposure (e.g., Trp, Tyr) at 280 nm. Increased absorbance indicates structural destabilization .
  • FTIR spectroscopy : Detects secondary structure shifts (e.g., β-sheet to α-helix conversion) by analyzing amide I/II bands. IMA reduces β-sheet signals, suggesting conformational rearrangements .

Q. How is PfHsp90’s chaperone activity inhibition by this compound assessed in vitro?

Aggregation suppression assays are conducted using model proteins like malate dehydrogenase (MDH) or citrate synthase. PfHsp90 (1 µM) is pre-incubated with IMA (5–10 µM), followed by heat-induced denaturation (45°C). Aggregation is monitored via light scattering at 360 nm. IMA reduces PfHsp90’s ability to suppress aggregation by 40–60% .

Advanced Research Questions

Q. How do discrepancies in RMSD values between this compound and reference compounds inform its binding stability?

Molecular dynamics (MD) simulations (100 ns) calculate root-mean-square deviation (RMSD) to assess ligand-receptor complex stability. IMA exhibits higher RMSD (~6 Å) compared to UAA (4.2 Å) and GA (2.0 Å), suggesting conformational flexibility in PfHsp90’s binding pocket. Despite this, functional assays confirm inhibitory efficacy, implying transient but effective interactions .

Q. What contradictions arise between in silico docking scores and in vitro binding assays for this compound?

Docking scores (e.g., -7.17 kcal/mol for GA) prioritize hydrogen bonds (e.g., ASN37, ARG98) and hydrophobic contacts. However, SPR data show IMA’s KD is 10-fold weaker than UAA, highlighting limitations in docking’s ability to predict solvation effects or entropic penalties. Methodological integration (e.g., MD post-docking refinement) improves correlation .

Q. How does this compound modulate PfHsp90’s ATPase activity, and what methodological approaches validate this?

ATPase activity is measured via malachite green assay , quantifying inorganic phosphate release. PfHsp90 (1 µM) is incubated with ATP (0.1–2 mM) and IMA (5–50 µM). IMA reduces ATP hydrolysis by 30–50% in a dose-dependent manner, indicating competitive inhibition at the N-terminal ATP-binding domain. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Q. How can contradictions between structural instability (FTIR/RMSD) and functional efficacy (chaperone inhibition) be resolved?

Multi-modal validation reconciles discrepancies:

  • RMSF analysis : Identifies flexible regions (e.g., loops near ASN37) that retain functional relevance despite instability .
  • SPR kinetics : Reveals transient binding phases that sustain inhibition despite partial structural disruption .
  • Statistical correlation : Linear regression of RMSD vs. inhibitory IC50 values highlights non-linear relationships between stability and activity .

Methodological Considerations

  • Protein purification : PfHsp90 is expressed in E. coli with IPTG induction, purified via Ni-NTA affinity chromatography, and validated by SDS-PAGE/Western blot .
  • Data rigor : Statistical significance (p ≤ 0.05) is ensured via triplicate experiments and ANOVA for SPR/ATPase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.